molecular formula C8H4F6 B1390629 1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene CAS No. 1099597-23-5

1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene

Cat. No. B1390629
M. Wt: 214.11 g/mol
InChI Key: SDAZLOWHQJTRCR-UHFFFAOYSA-N
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Description

“1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C8H4F6 . It is a biochemical used for proteomics research . The compound has a molecular weight of 214.11 .


Molecular Structure Analysis

The molecular structure of “1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene” can be represented by the InChI string: 1S/C8H7F3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 . This indicates that the molecule consists of a benzene ring with a trifluoroethyl group attached to it.


Physical And Chemical Properties Analysis

“1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene” is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and solubility are not specified in the sources I found.

Scientific Research Applications

Regiocontrolled Hydroarylation

Research shows that aryl(trifluoromethyl)-substituted alkynes and arenes react in superacids to give 1,1-diaryl-2-trifluoromethylethenes. This reaction is 100% regioselective and yields stable 2,2,2-trifluoroethylated carbocation intermediates, which have been confirmed by DFT calculations and NMR spectroscopy (Alkhafaji et al., 2013).

Synthesis of Arylthioynamines

The preparation of (2,2,2-Trifluoroethylthio)benzenes from sodium thiolates and 2,2,2-trifluoroethyl p-toluenesulfonate has been explored. These react with lithium dialkylamides to yield arylthioynamines in good yields, demonstrating the chemical's versatility in organic synthesis (Nakai et al., 1977).

Synthesis of Fluorinated Polyimides

A novel fluorinated aromatic dianhydride synthesized by coupling 3′-trifluoromethyl-2,2,2-trifluoroacetophenone with o-xylene under specific catalysis, followed by oxidation and dehydration, has been utilized in the production of fluorinated aromatic polyimides. These polyimides exhibit excellent solubility, thermal stability, and mechanical properties, highlighting their potential in material science applications (Yang et al., 2004).

Catalytic Oxidation and Hydrogenation

The use of half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based organosulfur/-selenium ligands, synthesized using the click reaction, for catalytic oxidation and transfer hydrogenation has been investigated. These complexes demonstrate the potential of 1,2,3-trifluoro-4-(2,2,2-trifluoroethyl)benzene derivatives in catalysis (Saleem et al., 2013).

Photocatalytic Metal-Organic Frameworks

Zr(IV)-based metal-organic frameworks (MOFs) incorporating visible-light photocatalysts have been used for the selective 2,2,2-trifluoroethylation of styrenes. This photocatalytic process highlights the utility of such frameworks in synthesizing CF3-containing compounds, which are significant in the pharmaceutical and agrochemical industries (Yu & Cohen, 2016).

Safety And Hazards

The compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, and ensuring adequate ventilation when handling the compound .

Future Directions

The future directions for the use of “1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene” are not specified in the sources I found. Given its use in proteomics research , it may have potential applications in the study of protein structure and function, as well as in the development of new biochemical techniques and methodologies.

properties

IUPAC Name

1,2,3-trifluoro-4-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-5-2-1-4(3-8(12,13)14)6(10)7(5)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAZLOWHQJTRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(F)(F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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